

ATP-Red 1: A Comparative Analysis of Nucleotide Specificity

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Compound of Interest

Compound Name: ATP-Red 1

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This guide provides a detailed comparison of the fluorescent probe **ATP-Red 1**'s cross-reactivity with various nucleotides. The data presented is derived from the foundational research that introduced **ATP-Red 1**, offering an objective look at its performance and specificity. This document is intended to assist researchers in making informed decisions when selecting fluorescent probes for ATP measurement.

Product Performance: Specificity of ATP-Red 1

ATP-Red 1 is a fluorescent probe designed for the selective detection of adenosine triphosphate (ATP) in living cells.[1][2] Its mechanism relies on a multisite-binding model, which contributes to its high specificity for ATP over other structurally similar nucleotides.[3] Experimental data demonstrates that **ATP-Red 1** exhibits a significant fluorescence enhancement upon binding to ATP, while showing minimal to no response to other nucleotides and common cellular metabolites.

Cross-reactivity Data with Other Nucleotides

The following table summarizes the fluorescence response of **ATP-Red 1** to a panel of nucleotides and other biologically relevant molecules. The data is presented as the fold increase in fluorescence intensity (F/F_0) upon addition of the respective analyte.

Analyte	Nucleotide Type	Concentration (mM)	Fluorescence Fold Increase (F/F ₀)
Buffer	-	-	~1.0
AMP	Adenosine Monophosphate	5	~1.2
ADP	Adenosine Diphosphate	5	~1.5
ATP	Adenosine Triphosphate	5	~5.6
CMP	Cytidine Monophosphate	5	~1.0
CDP	Cytidine Diphosphate	5	~1.0
CTP	Cytidine Triphosphate	5	~1.1
UMP	Uridine Monophosphate	5	~1.0
UDP	Uridine Diphosphate	5	~1.0
UTP	Uridine Triphosphate	5	~1.1
GMP	Guanosine Monophosphate	5	~1.0
GDP	Guanosine Diphosphate	5	~1.0
GTP	Guanosine Triphosphate	5	~1.1

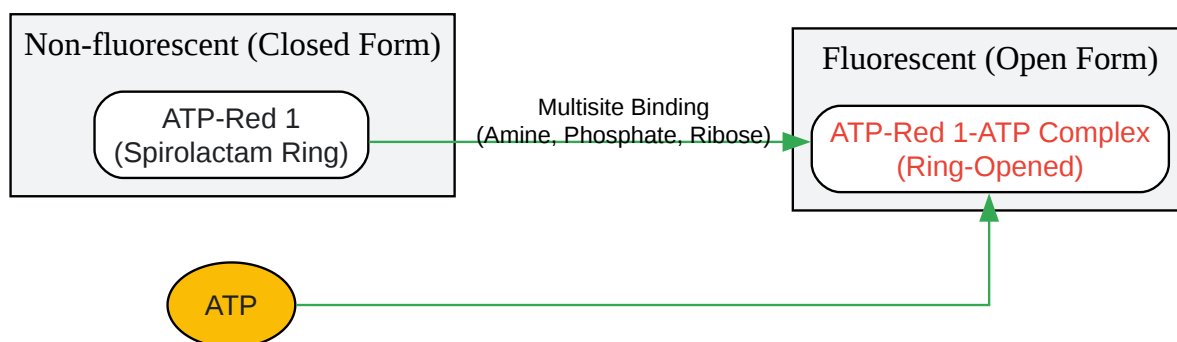
Data is estimated from the graphical representation in the primary literature.[3]

As the data indicates, **ATP-Red 1** shows a marked preference for ATP, with a nearly 6-fold increase in fluorescence. In contrast, other nucleotides, including those with the same

triphosphate chain length (GTP, CTP, UTP), induce a negligible change in fluorescence, highlighting the probe's exceptional selectivity.

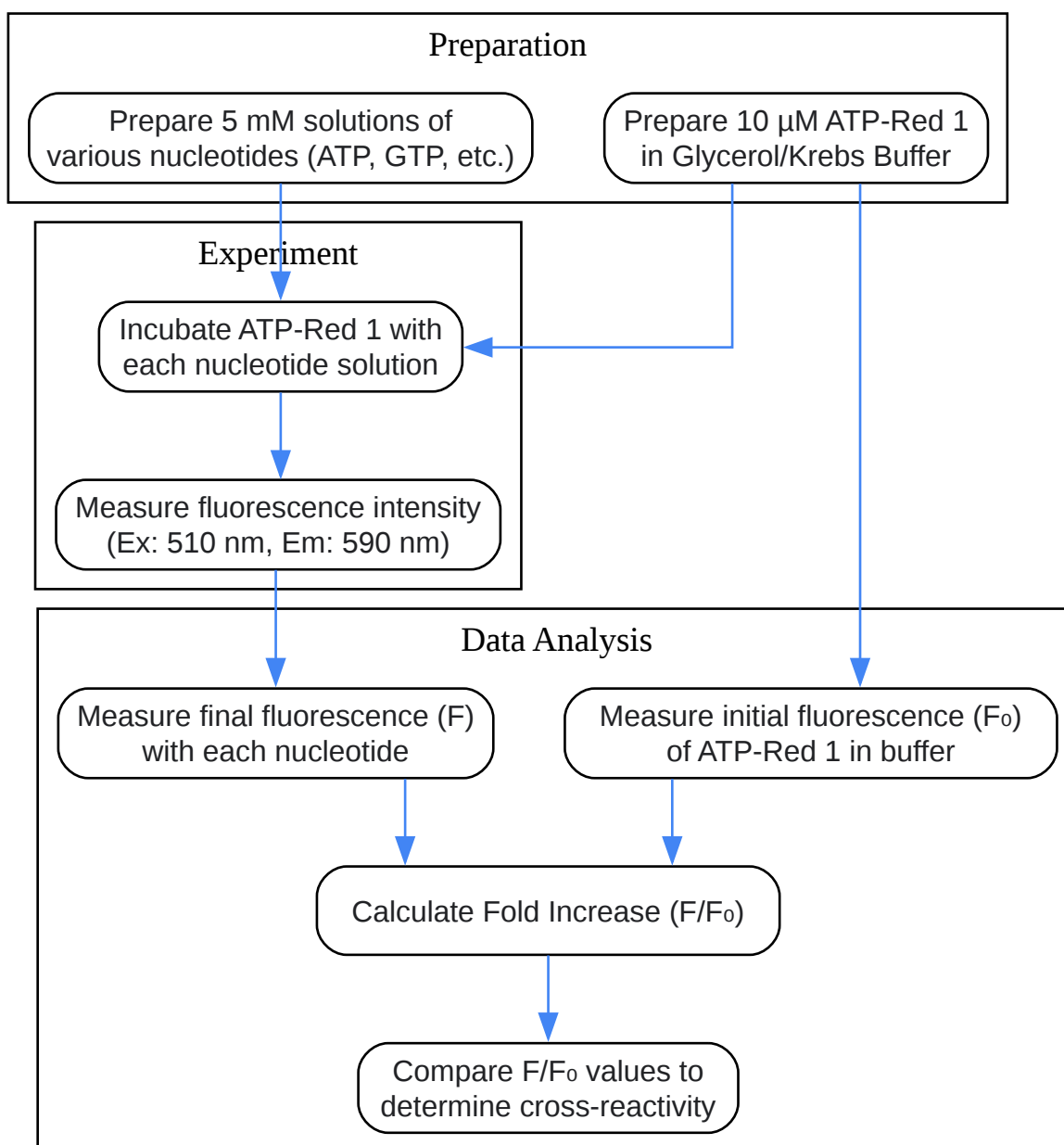
Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.



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Figure 1: Mechanism of **ATP-Red 1** fluorescence activation.



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Figure 2: Experimental workflow for assessing nucleotide cross-reactivity.

Experimental Protocols

The following is a detailed methodology for assessing the cross-reactivity of **ATP-Red 1** with other nucleotides, based on the original research.[3]

Objective: To determine the selectivity of **ATP-Red 1** for ATP over other nucleotides.

Materials:

- **ATP-Red 1** probe
- ATP, ADP, AMP, GTP, GDP, GMP, CTP, CDP, CMP, UTP, UDP, UMP
- Glycerol
- Krebs buffer (pH 7.8)
- Fluorometer

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **ATP-Red 1** in DMSO.
 - Prepare a working solution of 10 μ M **ATP-Red 1** in a Glycerol/Krebs buffer solution (60/40, pH 7.8).
 - Prepare 5 mM solutions of each nucleotide (ATP, GTP, CTP, UTP, etc.) in the same Glycerol/Krebs buffer.
- Fluorescence Measurement:
 - Measure the initial fluorescence intensity (F_0) of the 10 μ M **ATP-Red 1** working solution at an excitation wavelength of 510 nm and an emission wavelength of 590 nm.
 - To separate samples of the **ATP-Red 1** working solution, add each of the 5 mM nucleotide solutions.
 - Incubate the mixtures at 25°C.
 - Measure the final fluorescence intensity (F) for each sample under the same instrument settings.
- Data Analysis:

- Calculate the fluorescence fold increase for each nucleotide by dividing the final fluorescence intensity (F) by the initial fluorescence intensity (F₀).
- Compare the F/F₀ values to assess the degree of cross-reactivity. A value close to 1.0 indicates no significant response, while a high value indicates a strong interaction.

This guide provides a comprehensive overview of **ATP-Red 1**'s specificity, supported by experimental data and detailed protocols. The high selectivity for ATP makes it a reliable tool for researchers studying cellular bioenergetics and related processes.

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References

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